molecular formula C9H15NO2 B1426148 1-Oxa-8-azaspiro[4.6]undecan-9-one CAS No. 1308384-34-0

1-Oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B1426148
M. Wt: 169.22 g/mol
InChI Key: OLMSVAPURNUMQT-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound with the CAS Number: 1308384-34-0. It has a molecular weight of 169.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of 1-Oxa-8-azaspiro[4.6]undecan-9-one is C9H15NO2 . The Inchi Code is 1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11) .


Physical And Chemical Properties Analysis

1-Oxa-8-azaspiro[4.6]undecan-9-one is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The core structures of 1-oxa-8-azaspiro[4.6]undecan-9-one and related compounds are found in natural and synthetic products with significant biological activities. These structures represent challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Biological and Pharmacological Applications

  • Certain derivatives of 1-oxa-8-azaspiro[4.6]undecan-9-one have shown potent antihypertensive properties in spontaneously hypertensive rats, suggesting potential applications in hypertension treatment (Clark et al., 1983).
  • Spirocyclic derivatives of 1-oxa-8-azaspiro[4.6]undecan-9-one have been employed in the synthesis of new fluoroquinolone derivatives, with antibacterial activity against gram-positive and gram-negative bacteria, indicating their use in antibiotic development (Lukin et al., 2022).
  • 1-Oxa-8-azaspiro[4.6]undecan-9-one derivatives have been synthesized and evaluated as candidate radioligands for sigma-1 receptors, demonstrating potential in brain imaging and neurological research (Tian et al., 2020).
  • Trisubstituted urea derivatives based on 1-oxa-4,9-diazaspiro[5.5]undecan-9-one have been identified as potent soluble epoxide hydrolase inhibitors, with applications in treating chronic kidney diseases (Kato et al., 2014).
  • Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown promise as dual µ-opioid receptor agonists and sigma-1 receptor antagonists, indicating potential in pain treatment (García et al., 2019).

Chemical Reactivity and Structural Analysis

  • The lactone rings in certain spiro compounds, including 1-oxa-8-azaspiro[4.6]undecan-9-one, exhibit specific conformational properties that are crucial in their chemical behavior and potential applications (Zukerman-Schpector et al., 1999).
  • Enhanced reactivity has been observed in certain spiro compounds like 1-oxa-8-azaspiro[4.6]undecan-9-one in specific chemical reactions, highlighting their versatility in synthetic chemistry (Rashevskii et al., 2020).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSVAPURNUMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.6]undecan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 2
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 3
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 4
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 5
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 6
1-Oxa-8-azaspiro[4.6]undecan-9-one

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